alpha-2-Pyridylthiopyrazineacetamide
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Overview
Description
Alpha-2-Pyridylthiopyrazineacetamide is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-2-Pyridylthiopyrazineacetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with thiourea to form 2-pyridylthiourea, which is then cyclized with hydrazine to yield the desired pyrazine ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-2-Pyridylthiopyrazineacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-2-Pyridylthiopyrazineacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of alpha-2-Pyridylthiopyrazineacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Clonidine: An alpha-2 adrenergic agonist used for hypertension and ADHD.
Dexmedetomidine: Another alpha-2 adrenergic agonist used for sedation in intensive care settings.
Apraclonidine: Used in glaucoma therapy as an alpha-2 adrenergic agonist .
Uniqueness
Alpha-2-Pyridylthiopyrazineacetamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other alpha-2 adrenergic agonists
Properties
CAS No. |
32081-44-0 |
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Molecular Formula |
C11H10N4OS |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-pyrazin-2-yl-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C11H10N4OS/c12-11(16)10(8-7-13-5-6-14-8)17-9-3-1-2-4-15-9/h1-7,10H,(H2,12,16) |
InChI Key |
RTUHLVQGLCZXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(C2=NC=CN=C2)C(=O)N |
Origin of Product |
United States |
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